
4-(Bromomethyl)pyridine
Overview
Description
4-(Bromomethyl)pyridine (CAS 73870-24-3) is a brominated heteroaromatic compound with the molecular formula C₆H₆BrN and a molecular weight of 172.02 g/mol. Its hydrobromide salt has a melting point of 189–192°C and is widely used in organic synthesis . Key applications include:
- Nucleophilic alkylation: Reacting with amines (e.g., 1,2-ethanediamine) to form pyridinium derivatives .
- Heterocyclic synthesis: Serving as a precursor for benzoxazole and 3-aminobenzofuran derivatives .
- Surface modification: Grafting cationic pyridinium groups onto cellulose nanocrystals for material science applications .
Its bromomethyl group (-CH₂Br) is highly reactive in SN2 reactions, enabling diverse functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 4-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyridine carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.
Oxidation: Products include pyridine-4-carboxylic acid.
Reduction: The major product is 4-methylpyridine.
Scientific Research Applications
Pharmaceutical Synthesis
4-(Bromomethyl)pyridine serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. It is involved in the development of drugs that modulate neurotransmitter systems, offering potential treatments for conditions such as depression and anxiety.
Key Applications:
- Synthesis of Neurological Agents: Utilized in creating compounds that interact with neurotransmitter receptors.
- Intermediate in Anticancer Drugs: Acts as a precursor for synthesizing kinase inhibitors relevant in cancer therapy.
Agrochemical Development
The compound is integral to formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its derivatives are known to improve crop yields by targeting specific biological pathways in pests.
Key Applications:
- Pesticide Formulation: Enhances the efficacy of existing pesticides.
- Herbicide Development: Contributes to the design of selective herbicides that minimize crop damage.
Material Science
In material science, this compound is applied in developing new materials, particularly polymers with enhanced properties such as thermal stability and mechanical strength.
Key Applications:
- Polymer Synthesis: Used as a building block for creating specialty polymers.
- Material Modification: Enhances the properties of existing polymer matrices.
Biochemical Research
Researchers utilize this compound in biochemical studies, particularly in enzyme inhibition and receptor binding assays. This contributes to understanding complex biochemical pathways and developing new therapeutic strategies.
Key Applications:
- Enzyme Inhibition Studies: Investigates interactions with various enzymes, aiding drug discovery.
- Receptor Binding Assays: Assesses how compounds interact with biological receptors.
Organic Synthesis
The compound plays a vital role in organic synthesis as a building block for creating more complex molecules. Its reactivity allows for diverse chemical transformations, making it invaluable in synthetic chemistry.
Key Applications:
- Synthesis of Complex Organic Molecules: Facilitates the construction of multi-functional compounds.
- Versatile Reaction Pathways: Offers multiple routes for chemical reactions due to its functional groups.
Data Table: Comparative Analysis of Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Bromo-2-trifluoromethyl-pyridine | Contains trifluoromethyl group; enhanced reactivity | Significant antibacterial properties |
2-Bromo-4-methylpyridine | Contains methyl group; different reactivity | Varies significantly; less potent |
This compound | Lacks trifluoromethyl group; versatile | Diverse biological applications |
Case Studies and Research Findings
- Antibacterial Activity : Derivatives of this compound have been shown to exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Micrococcus luteus. This highlights its potential for developing new antibiotics based on its structure.
- Kinase Inhibition : Research indicates that compounds derived from this compound can act as kinase inhibitors, specifically targeting LRRK2, which is implicated in Parkinson's disease. This positions the compound as a candidate for further development in neurodegenerative disease therapies .
- Polymer Development : Studies have demonstrated the use of this compound in synthesizing novel polymers with enhanced thermal properties, showcasing its application in material science .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)pyridine primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. This reactivity is exploited in the synthesis of complex molecules where the bromomethyl group acts as a leaving group, facilitating the formation of new bonds .
Comparison with Similar Compounds
Comparison with Similar Brominated Pyridine Derivatives
Structural and Electronic Differences
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance the electrophilicity of bromomethyl, accelerating SN2 reactions. Conversely, bulky substituents (e.g., tert-butyl) reduce reactivity via steric hindrance .
- Reduction Potential: this compound (E₀ = -0.88 V) is more easily reduced than analogs with E₀ ≈ -1.30 V, favoring direct SET (single-electron transfer) to the C-Br σ* orbital .
Physicochemical Properties
Notes:
- Amino groups in 4-Bromo-2,6-diaminopyridine increase basicity compared to bromomethyl derivatives .
Reactivity Trends :
- Electron-withdrawing substituents (e.g., -Cl, -NO₂) > Bromomethyl > tert-butyl in SN2 reactivity.
Biological Activity
4-(Bromomethyl)pyridine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and other significant biological interactions.
This compound, with the molecular formula CHBrN and a molecular weight of 172.02 g/mol, is characterized by a bromomethyl group attached to a pyridine ring. The compound can be synthesized through several methods, including the bromination of pyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions . Its hydrobromide form has also been noted for various applications in medicinal chemistry .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound and its derivatives against various cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating the antiproliferative activity of newly synthesized pyridine derivatives, it was found that compounds related to this compound exhibited selective cytotoxicity against human liver and colon cancer cells while showing low toxicity towards non-tumor fibroblast cells. This suggests a promising safety profile for potential anticancer agents .
The molecular docking studies indicated that these derivatives interact favorably with specific proteins associated with cancer cell proliferation, such as the 4k9g and 4dk7 proteins. The docking scores ranged from -7.6825 to -4.5118, indicating strong binding affinities which correlate with their biological activity against cancer cell lines .
Antimicrobial Properties
This compound has also been studied for its antimicrobial properties. Its derivatives have shown effectiveness against various pathogens, including Leishmania species, which are responsible for leishmaniasis. The in vitro studies demonstrated that these compounds could inhibit the growth of Leishmania amazonensis and Leishmania chagasi, suggesting their potential use as antileishmanial agents .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Bromomethyl)pyridine, and how can reaction purity be optimized?
- Answer: The compound is commonly synthesized via bromination of 4-methylpyridine using reagents like N-bromosuccinimide (NBS) under radical initiation. Key parameters include maintaining anhydrous conditions and controlling reaction temperature (40–60°C). Purity optimization involves quenching unreacted brominating agents with aqueous Na₂S₂O₃, followed by purification via column chromatography under inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the bromomethyl group .
Q. How can spectroscopic techniques (e.g., NMR, XRD) and computational methods (DFT) be applied to characterize this compound?
- Answer:
- NMR: The benzylic bromine atom in this compound generates distinct splitting patterns in H NMR (δ ~4.5 ppm for -CH₂Br) and C NMR (δ ~30 ppm for CH₂Br).
- XRD: Single-crystal X-ray diffraction resolves molecular geometry, confirming bond angles and distances critical for reactivity predictions (e.g., steric hindrance in nucleophilic substitutions) .
- DFT: Computational modeling predicts electronic properties (e.g., LUMO distribution) to identify reactive sites for electrophilic or nucleophilic attacks .
Q. What safety protocols are critical when handling this compound in air-sensitive reactions?
- Answer: Use Schlenk lines or gloveboxes to exclude moisture/oxygen. Immediate first aid for skin/eye exposure involves flushing with water (15+ minutes) and medical consultation. Decomposition products (e.g., HBr gas) require fume hoods and gas scrubbers. Storage in amber vials under nitrogen is recommended .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed coupling reactions, and what factors influence its reactivity?
- Answer: The bromomethyl group acts as an electrophilic partner in nickel- or palladium-catalyzed cross-couplings (e.g., Kumada, Suzuki). Key factors:
- Catalyst choice: Nickel complexes (e.g., NiCl₂(dppe)) enable reductive coupling with aryl halides .
- Solvent effects: Polar aprotic solvents (DMF, THF) stabilize intermediates but may compete as ligands.
- Steric effects: Bulky substituents on the pyridine ring reduce coupling efficiency. Yields range from 46–59% under optimized conditions .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during functionalization of this compound?
- Answer:
- Hydrolysis prevention: Use anhydrous solvents (e.g., DMF) and molecular sieves to scavenge trace water.
- Elimination control: Lower reaction temperatures (<0°C) and avoid strong bases. For SNAr reactions, activate the pyridine ring with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Byproduct analysis: LC-MS or GC-MS identifies degradation products (e.g., pyridine-methanol from hydrolysis) .
Q. How does this compound perform in photoredox organocatalysis, and what are its limitations?
- Answer: In photoredox systems (e.g., Ir(ppy)₃), the bromomethyl group participates in radical-mediated α-benzylation of aldehydes. However, limitations include:
- Decomposition under UV light: Rapid degradation occurs unless stabilized by electron-donating substituents.
- Electron-deficient systems: Only highly electron-deficient partners (e.g., 2,4-dinitrobenzyl bromide) yield viable products due to redox potential mismatches .
Q. What role does this compound play in synthesizing bioactive molecules (e.g., enzyme inhibitors or antimicrobial agents)?
- Answer: It serves as a key intermediate for:
- Nitric oxide synthase inhibitors: Alkylation of pyridinium scaffolds enhances binding to heme cofactors .
- Antiparasitic agents: Derivatives show activity against Leishmania spp. via inhibition of trypanothione reductase .
- Nanocarriers: Functionalization with polyethylene glycol (PEG) improves biocompatibility for drug delivery .
Q. Data Contradiction Analysis
Q. Why do reported yields for nickel-catalyzed couplings of this compound vary significantly across studies?
- Answer: Discrepancies arise from:
- Catalyst loading: Higher NiCl₂(dppe) concentrations (>5 mol%) increase side reactions (e.g., homo-coupling).
- Substrate purity: Trace moisture or residual acids (e.g., HBr) from synthesis reduce catalytic efficiency .
- Reaction scale: Milligram-scale reactions often report higher yields due to easier optimization, whereas multigram syntheses face heat/mass transfer limitations .
Q. Methodological Recommendations
Q. What purification techniques are optimal for isolating this compound derivatives?
- Answer:
- Flash chromatography: Use silica gel with hexane/ethyl acetate (4:1) for nonpolar derivatives. Add 1% triethylamine to suppress tailing.
- Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals for XRD analysis .
Q. How can researchers validate the stability of this compound in long-term storage?
Properties
IUPAC Name |
4-(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLKXOLFFQWKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349061 | |
Record name | 4-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54751-01-8 | |
Record name | 4-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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